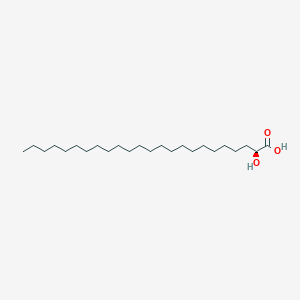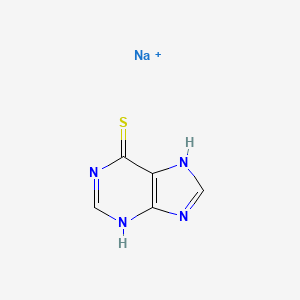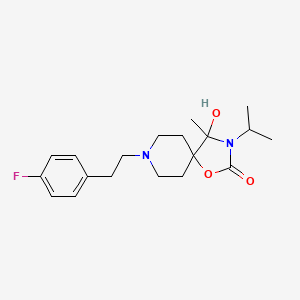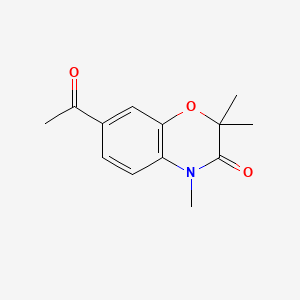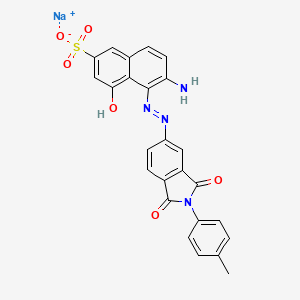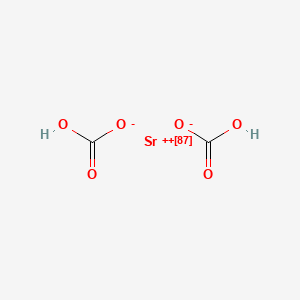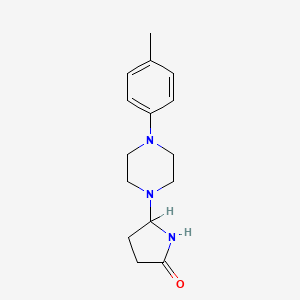
2-(Aminocarbonyl)hydrazide L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminocarbonyl)hydrazide L-proline is a compound that combines the structural features of hydrazide and L-proline. L-proline is an amino acid that plays a crucial role in protein synthesis and structure, while hydrazides are known for their diverse chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminocarbonyl)hydrazide L-proline typically involves the reaction of L-proline with hydrazine derivatives. One common method is the condensation of L-proline with hydrazine hydrate under mild conditions. This reaction can be catalyzed by L-proline itself, which acts as an organocatalyst, promoting the formation of the desired hydrazide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as solvent-free mechanical grinding and the reusability of L-proline as a catalyst, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminocarbonyl)hydrazide L-proline undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form hydrazone derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the hydrazide moiety can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include benzaldehyde derivatives for condensation reactions and oxidizing or reducing agents for redox reactions. The reactions are often carried out under mild conditions, with L-proline acting as an efficient organocatalyst .
Major Products Formed
The major products formed from these reactions include various hydrazone derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(Aminocarbonyl)hydrazide L-proline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential anticancer activity and molecular docking studies.
Mechanism of Action
The mechanism of action of 2-(Aminocarbonyl)hydrazide L-proline involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound’s derivatives have shown the ability to bind to target proteins, affecting their function and leading to anticancer effects . The molecular pathways involved may include inhibition of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
L-azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in plants.
Trans-4-hydroxy-L-proline: A component of mammalian collagen and a chiral building block for organic synthesis.
Uniqueness
2-(Aminocarbonyl)hydrazide L-proline is unique due to its combination of hydrazide and L-proline structures, which confer distinct chemical reactivity and biological activity. Its ability to act as an organocatalyst and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
136849-73-5 |
|---|---|
Molecular Formula |
C6H12N4O2 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
[[(2S)-pyrrolidine-2-carbonyl]amino]urea |
InChI |
InChI=1S/C6H12N4O2/c7-6(12)10-9-5(11)4-2-1-3-8-4/h4,8H,1-3H2,(H,9,11)(H3,7,10,12)/t4-/m0/s1 |
InChI Key |
NXJZLZKQRAVYNI-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NNC(=O)N |
Canonical SMILES |
C1CC(NC1)C(=O)NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


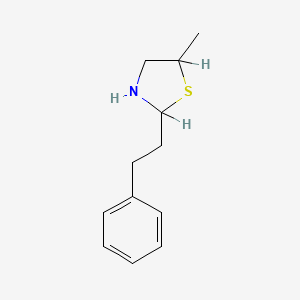
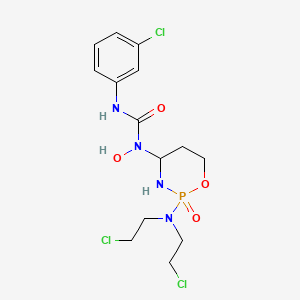
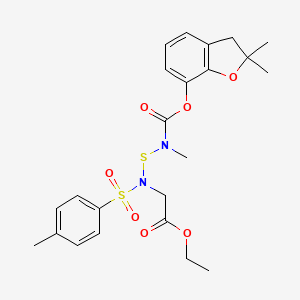
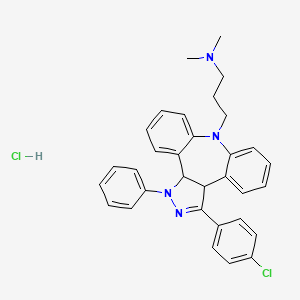
![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)
